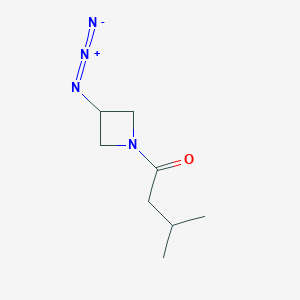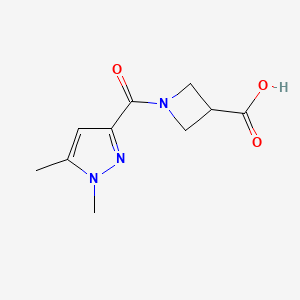
2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one, also known as 2-CPB, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolidinone family and has a molecular weight of 227.6 g/mol. It is a colorless, odorless, and water-soluble powder. 2-CPB has been used in a range of different scientific studies, including those related to the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Treatment
Oral fluoropyrimidines, like S-1, are developed to improve therapeutic efficacy and tolerability in cancer treatment, specifically targeting colorectal cancer. S-1, combining tegafur with enzyme inhibitors, demonstrates significant promise in adjuvant chemotherapy for colon cancer due to its high blood concentration and lower adverse reactions, suggesting a potential area of application for structurally related compounds in enhancing drug delivery and efficacy in oncology (Miyamoto et al., 2014).
Downstream Processing of Biologically Produced Chemicals
The recovery and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, highlight the importance of efficient downstream processing. This area involves separating these compounds from fermentation broth, which is crucial for their commercial production. Innovations in separation technologies could be relevant for similarly structured chemicals, indicating an application in biotechnological production and purification processes (Xiu & Zeng, 2008).
Metallation of Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, including studies on 3-fluoropyridine, showcases the chemical versatility and reactivity of such compounds. This research provides insights into regioselectivity and the potential for creating various substituted pyridines, suggesting applications in synthetic chemistry and the development of novel organic compounds with specific functional properties (Marsais & Quéguiner, 1983).
Gas Separation Technologies
Research on supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, reveals the potential application of certain compounds in enhancing separation processes. This is particularly relevant for chemicals that could stabilize room temperature ionic liquids or SILMs, indicating an application in environmental engineering and sustainability efforts to reduce greenhouse gas emissions (Scovazzo, 2009).
Eigenschaften
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-3-6(10)5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTGIIICQSDVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1476273.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)



